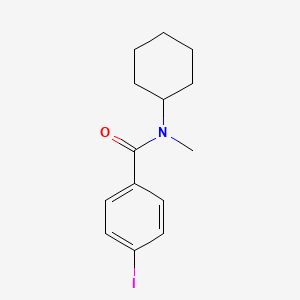
N-cyclohexyl-4-iodo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-4-iodo-N-methylbenzamide is an organic compound with the molecular formula C14H18INO It is a derivative of benzamide, featuring a cyclohexyl group, an iodine atom, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-iodo-N-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of N-cyclohexyl-N-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or various amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Applications De Recherche Scientifique
N-cyclohexyl-4-iodo-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing binding affinity or specificity. The cyclohexyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-4-methylbenzamide: Lacks the iodine atom, which can significantly alter its chemical reactivity and biological activity.
N-cyclohexyl-3-iodo-4-methylbenzamide: Similar structure but with the iodine atom in a different position, potentially affecting its reactivity and interactions.
N-cyclohexyl-N-methylbenzamide: Lacks both the iodine and methyl groups, resulting in different chemical and biological properties.
Uniqueness
N-cyclohexyl-4-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which can enhance its reactivity in substitution reactions and its binding affinity in biological systems. The combination of the cyclohexyl and methyl groups further distinguishes it from other benzamide derivatives, potentially offering unique properties and applications.
Propriétés
Formule moléculaire |
C14H18INO |
|---|---|
Poids moléculaire |
343.20 g/mol |
Nom IUPAC |
N-cyclohexyl-4-iodo-N-methylbenzamide |
InChI |
InChI=1S/C14H18INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3 |
Clé InChI |
JHSSPBBVBBVAJK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




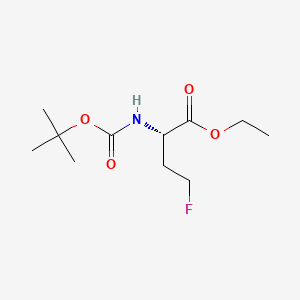
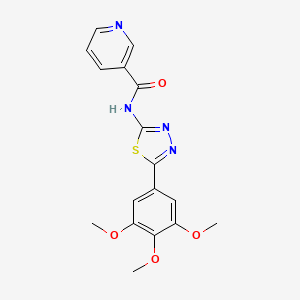


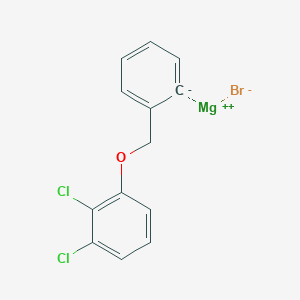



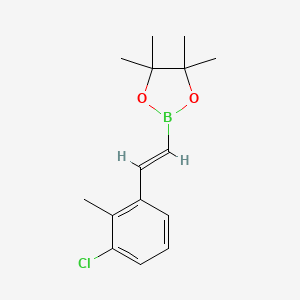

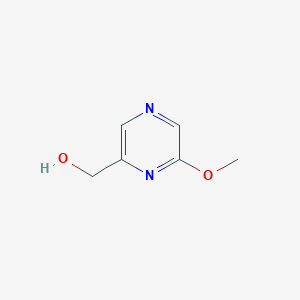
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
